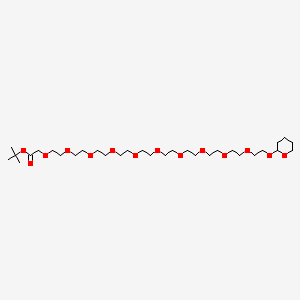
THP-PEG10-Boc
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
THP-PEG10-Boc is a polyethylene glycol (PEG)-based PROTAC linker. PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is used in the synthesis of PROTACs, which are emerging as a promising approach for targeted therapy drugs .
Méthodes De Préparation
The synthesis of THP-PEG10-Boc involves the use of polyethylene glycol (PEG) as a backbone, with tetrahydropyranyl (THP) and tert-butyloxycarbonyl (Boc) groups as functional moieties. The synthetic route typically involves the following steps:
PEGylation: The PEG chain is functionalized with THP groups.
Protection: The THP groups are protected using Boc groups to prevent unwanted reactions during subsequent steps.
Purification: The final product is purified to achieve high purity (>95%) and stored under recommended conditions.
Analyse Des Réactions Chimiques
THP-PEG10-Boc undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be removed under acidic conditions, allowing for further functionalization.
Oxidation and Reduction: The PEG backbone can undergo oxidation and reduction reactions, although these are less common in the context of PROTAC synthesis.
Nucleophilic Substitution: The THP group can be substituted with other functional groups using nucleophilic reagents.
Applications De Recherche Scientifique
THP-PEG10-Boc has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, facilitating the degradation of target proteins.
Biology: Employed in studies to understand protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential in developing targeted therapies for diseases such as cancer.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals
Mécanisme D'action
THP-PEG10-Boc functions as a linker in PROTACs, which work by bringing a target protein and an E3 ubiquitin ligase into close proximity. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG backbone provides flexibility and solubility, while the THP and Boc groups facilitate the attachment of various ligands .
Comparaison Avec Des Composés Similaires
THP-PEG10-Boc can be compared with other PEG-based PROTAC linkers, such as:
Tos-PEG10-THP: Contains a tosyl moiety and THP protecting group, used in similar applications but with different functional groups.
THP-PEG10-THP: A homobifunctional PEG linker containing two THP groups, used for different types of PROTAC synthesis.
THP-PEG10-OH: Another PEG-based PROTAC linker with hydroxyl groups, offering different reactivity and applications.
This compound stands out due to its specific combination of THP and Boc groups, which provide unique reactivity and protection during synthesis.
Propriétés
Formule moléculaire |
C31H60O14 |
|---|---|
Poids moléculaire |
656.8 g/mol |
Nom IUPAC |
tert-butyl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |
InChI |
InChI=1S/C31H60O14/c1-31(2,3)45-29(32)28-42-25-24-40-21-20-38-17-16-36-13-12-34-9-8-33-10-11-35-14-15-37-18-19-39-22-23-41-26-27-44-30-6-4-5-7-43-30/h30H,4-28H2,1-3H3 |
Clé InChI |
YLPMWNVXWQFYBY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOC1CCCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


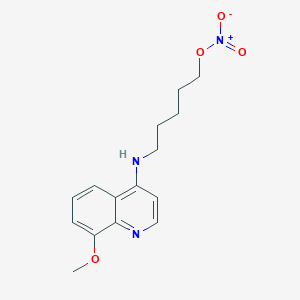
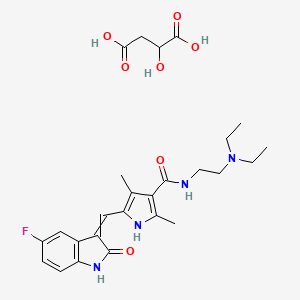

![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![N-[(Z)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11934694.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
![8-fluoro-N-[1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B11934702.png)
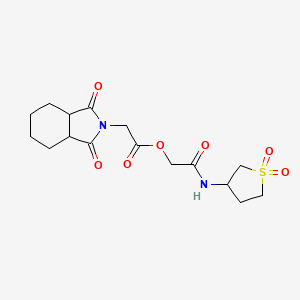
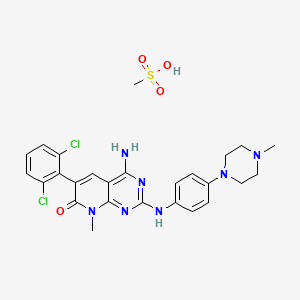
![N-[2-[3-[(3-hydroxypyrrolidin-1-yl)methyl]imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]naphthalene-2-carboxamide](/img/structure/B11934728.png)


![2-[(1R)-1-[(6-amino-5-cyanopyrimidin-4-yl)amino]ethyl]-4-oxo-3-phenylpyrrolo[2,1-f][1,2,4]triazine-5-carbonitrile](/img/structure/B11934771.png)

